2-Chloro-3-methoxy-6-methylaniline
Description
2-Chloro-3-methoxy-6-methylaniline (C₈H₁₀ClNO) is an aromatic amine derivative featuring a chloro (-Cl), methoxy (-OCH₃), and methyl (-CH₃) substituent on the benzene ring. This compound is structurally distinct due to the interplay of electron-donating (methoxy, methyl) and electron-withdrawing (chloro) groups, which influence its reactivity, solubility, and applications in organic synthesis. These compounds are frequently employed as intermediates in pharmaceuticals, agrochemicals, and dye synthesis .
Properties
Molecular Formula |
C8H10ClNO |
|---|---|
Molecular Weight |
171.62 g/mol |
IUPAC Name |
2-chloro-3-methoxy-6-methylaniline |
InChI |
InChI=1S/C8H10ClNO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,10H2,1-2H3 |
InChI Key |
JXBPCVQESSXZCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-6-methylaniline typically involves multiple steps. One common method starts with the nitration of 3-chloro-2-methylaniline, followed by reduction to form the corresponding amine. The methoxy group is then introduced through a nucleophilic substitution reaction using methanol under basic conditions .
Industrial Production Methods: Industrial production of 2-Chloro-3-methoxy-6-methylaniline often employs a one-pot synthesis approach to enhance efficiency and yield. This method involves the diazotization of 3-chloro-5-methyl-4-nitroaniline, followed by reduction using hypophosphorous acid and iron powder . The reaction conditions are optimized to ensure high product yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-methoxy-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically yield the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Methanol and sodium hydroxide are commonly used for introducing methoxy groups.
Major Products: The major products formed from these reactions include various substituted anilines, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Chloro-3-methoxy-6-methylaniline has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a precursor in the synthesis of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methoxy-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions and metabolic processes. The presence of the chlorine and methoxy groups enhances its binding affinity and specificity towards target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-Chloro-3-methoxy-6-methylaniline with structurally related chloro-methylanilines and methoxy-substituted derivatives. Key differences in substituent positions, molecular properties, and applications are highlighted.
Key Differences:
Substituent Effects: Methoxy Group: The methoxy substituent in 2-Chloro-3-methoxy-6-methylaniline enhances solubility in polar solvents compared to non-methoxy analogs like 2-Chloro-6-methylaniline . Nitro vs. Amino Groups: The nitro group in 3-Chloro-6-methyl-2-nitroaniline introduces strong electron-withdrawing effects, increasing acidity and reactivity compared to amino-substituted analogs .
Physical Properties :
- Positional isomers (e.g., 2-Chloro-6-methylaniline vs. 3-Chloro-2-methylaniline) exhibit distinct melting points and densities due to differences in molecular packing and intermolecular forces .
Synthetic Utility :
- 2-Chloro-6-methylaniline is widely used in herbicide production, while methoxy-containing derivatives are prioritized in pharmaceutical research for their bioavailability .
Research Findings and Limitations
- Electronic Structure Analysis : Density-functional theory (DFT) studies on similar compounds suggest that exact-exchange terms are critical for predicting thermochemical properties accurately .
- Synthetic Challenges : Methoxy-substituted anilines often require protective-group strategies during synthesis to prevent undesired side reactions .
- Data Gaps : Direct experimental data on 2-Chloro-3-methoxy-6-methylaniline are absent in the provided evidence, necessitating extrapolation from structural analogs.
Biological Activity
2-Chloro-3-methoxy-6-methylaniline is an organic compound belonging to the class of substituted anilines. Its unique structure, characterized by the presence of chlorine and methoxy groups, suggests potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of 2-Chloro-3-methoxy-6-methylaniline can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-Chloro-3-methoxy-6-methylaniline. For instance, a series of piperidin-4-one derivatives were synthesized and evaluated for their anticancer activities. These compounds demonstrated significant cytotoxic effects on various hematological cancer cell lines, promoting apoptosis through the upregulation of genes such as p53 and Bax .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound II | Myeloma | 5.0 | Apoptosis |
| Compound IV | Leukemia | 4.5 | Apoptosis |
Antimicrobial Activity
Compounds with similar structural motifs have been investigated for their antimicrobial properties. A study indicated that derivatives of chloroanilines exhibited varying degrees of antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The introduction of methoxy groups was found to enhance the antimicrobial efficacy.
Synthesis and Characterization
The synthesis of 2-Chloro-3-methoxy-6-methylaniline typically involves the chlorination of 3-methoxy-6-methylaniline. The characterization of synthesized compounds is achieved through techniques such as NMR and mass spectrometry.
Synthesis Overview:
- Starting Material: 3-Methoxy-6-methylaniline
- Reagents: Chlorinating agent (e.g., thionyl chloride)
- Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)
- Yield: Approximately 70% after purification.
Case Study 1: Anticancer Evaluation
In a study conducted by researchers at PMC, a series of compounds including derivatives of aniline were evaluated for their anticancer properties. The study utilized molecular docking to predict interactions with target proteins involved in cancer progression.
Findings:
- Compounds demonstrated significant binding affinity to proteins associated with apoptosis.
- In vitro assays confirmed reduced cell viability in treated cancer cell lines.
Case Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of chloroaniline derivatives, including 2-Chloro-3-methoxy-6-methylaniline. The study tested against multiple bacterial strains, revealing promising results in inhibiting bacterial growth.
Results Summary:
- Effective against Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MIC) were determined for various strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
